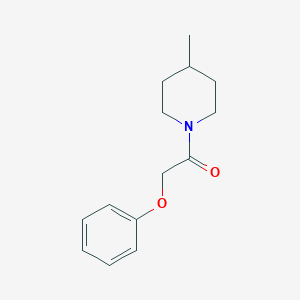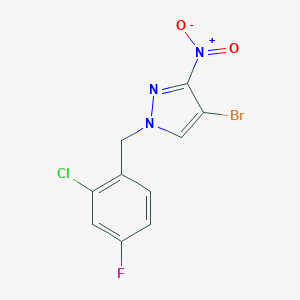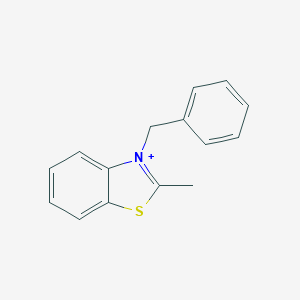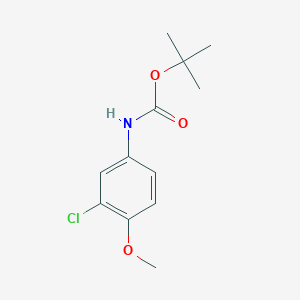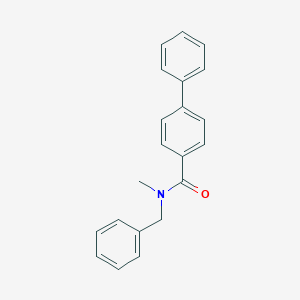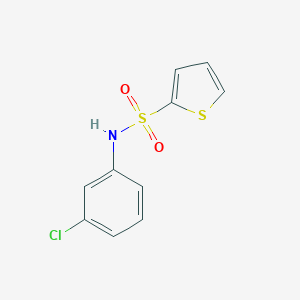
N-(3-chlorophenyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)thiophene-2-sulfonamide, commonly referred to as CPT-11, is a chemical compound with potential applications in scientific research. This compound is a derivative of irinotecan, a chemotherapy drug used to treat colon and rectal cancer. However,
Wirkmechanismus
CPT-11 exerts its anticancer effects by inhibiting topoisomerase I, which is responsible for relieving torsional strain in DNA during replication and transcription. CPT-11 binds to the enzyme and stabilizes the cleavage complex, preventing the re-ligation of the DNA strand. This results in the accumulation of DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects:
CPT-11 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels form to supply nutrients to tumors. In addition, CPT-11 can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPT-11 in lab experiments is its specificity for topoisomerase I, which allows for targeted inhibition of this enzyme. However, CPT-11 can also have off-target effects, leading to toxicity in normal cells. In addition, the synthesis of CPT-11 can be complex and time-consuming, making it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research involving CPT-11. One area of interest is the development of new formulations or delivery methods to improve the efficacy of CPT-11 in cancer treatment. Another potential direction is the investigation of CPT-11's effects on other cellular processes beyond topoisomerase I inhibition. Additionally, research could focus on identifying biomarkers that predict response to CPT-11 treatment, allowing for more personalized cancer therapy.
In conclusion, N-(3-chlorophenyl)thiophene-2-sulfonamide, or CPT-11, has potential applications in scientific research due to its ability to inhibit topoisomerase I and induce cell death in cancer cells. While there are limitations to its use in lab experiments, there are several potential future directions for research involving CPT-11.
Synthesemethoden
CPT-11 is synthesized through a multistep process involving the reaction of 3-chlorobenzenesulfonyl chloride with thiophene-2-amine, followed by the addition of sodium hydroxide and irinotecan. The resulting product is then purified through a series of chromatography techniques.
Wissenschaftliche Forschungsanwendungen
CPT-11 has potential applications in scientific research due to its ability to inhibit topoisomerase I, an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. CPT-11 has been shown to be effective in treating a variety of cancers, including lung, ovarian, and cervical cancer.
Eigenschaften
Produktname |
N-(3-chlorophenyl)thiophene-2-sulfonamide |
|---|---|
Molekularformel |
C10H8ClNO2S2 |
Molekulargewicht |
273.8 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8ClNO2S2/c11-8-3-1-4-9(7-8)12-16(13,14)10-5-2-6-15-10/h1-7,12H |
InChI-Schlüssel |
KXDHPPLMRGARJZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=CS2 |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



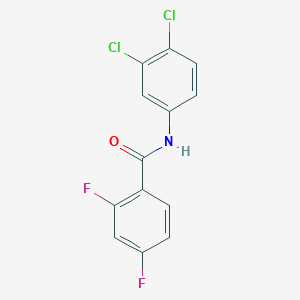
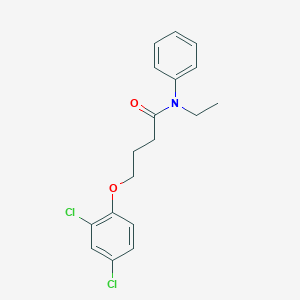
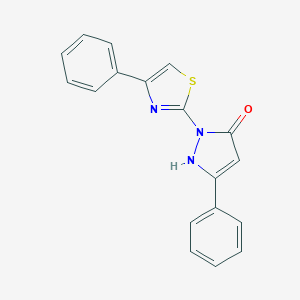
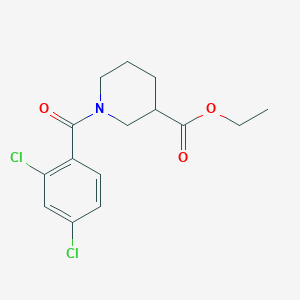
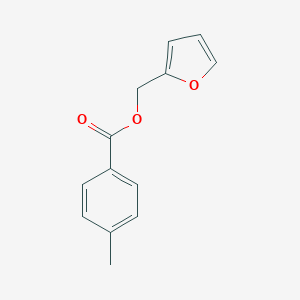
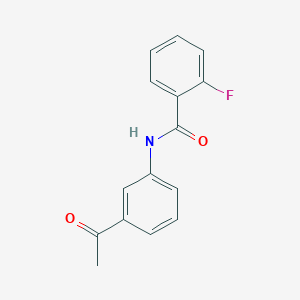
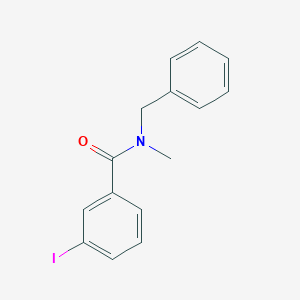
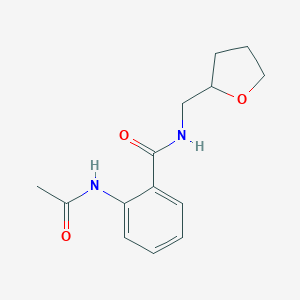
![2-Hydroxy-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B261494.png)
